hexanoyl Coenzyme A (ammonium salt)
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Overview
Description
Hexanoyl Coenzyme A (ammonium salt) is a derivative of the short-chain fatty acid hexanoate. It is a medium-chain fatty acyl Coenzyme A and plays a crucial role in various biological processes. This compound is often used as an intermediate in fatty acid metabolism and acts as a source of N-acyl chains in the synthesis of various biochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoyl Coenzyme A (ammonium salt) can be synthesized through chemical synthesis or enzyme-catalyzed reactions. The synthesis typically involves the reaction of hexanoic acid with Coenzyme A in the presence of activating agents such as carbodiimides . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of hexanoyl Coenzyme A (ammonium salt) involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through chromatography techniques to achieve high purity levels . The compound is then crystallized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Hexanoyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced to form hexanoic acid.
Substitution: It can participate in substitution reactions to form different acyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hexanoic acid, various acyl derivatives, and other metabolites involved in fatty acid metabolism .
Scientific Research Applications
Hexanoyl Coenzyme A (ammonium salt) has a wide range of applications in scientific research:
Mechanism of Action
Hexanoyl Coenzyme A (ammonium salt) exerts its effects by acting as an acyl donor in various biochemical reactions. It is involved in the synthesis of N-hexanoyl-L-homoserine lactone by LuxI homologue RhlI (VsmI) and serves as a precursor for the synthesis of olivetolic acid . The molecular targets include enzymes like ghrelin O-acyltransferase, which prefer hexanoyl Coenzyme A over other acyl donors .
Comparison with Similar Compounds
Similar Compounds
Octanoyl Coenzyme A: Another medium-chain fatty acyl Coenzyme A, but with an eight-carbon chain.
Butyryl Coenzyme A: A short-chain fatty acyl Coenzyme A with a four-carbon chain.
Decanoyl Coenzyme A: A medium-chain fatty acyl Coenzyme A with a ten-carbon chain.
Uniqueness
Hexanoyl Coenzyme A (ammonium salt) is unique due to its specific role as a preferred acyl donor substrate for certain enzymes like ghrelin O-acyltransferase. It is also a crucial intermediate in the synthesis of specific biochemical compounds, making it valuable in various scientific research applications .
Properties
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFXWIYODKXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55N10O17P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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